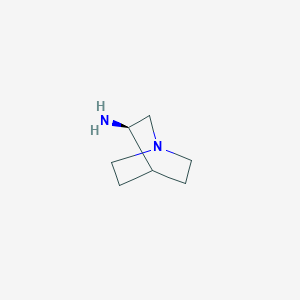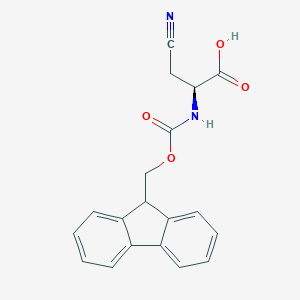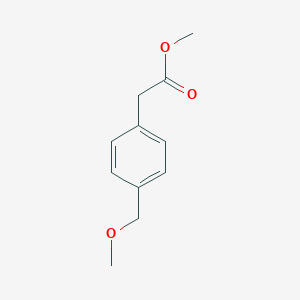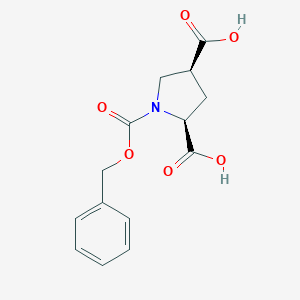
(R)-奎尼丁-3-胺
描述
(R)-quinuclidin-3-amine is a chiral compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly significant in the development of muscarinic antagonists, which have applications in treating conditions such as Alzheimer's disease, Sjogren syndrome, and urinary incontinence . The compound's derivatives have been identified as potent M3 muscarinic antagonists with a long duration of action, which is beneficial for therapeutic applications .
Synthesis Analysis
The synthesis of (R)-quinuclidin-3-amine involves the reduction of imines derived from 3-quinuclidinone and chiral phenethylamines. This key reaction is facilitated by the reducing agent NaBH4, which is a common method for producing chiral amines . Additionally, (R)-3-quinuclidinol, a closely related compound, can be synthesized through kinetic resolution of racemic mixtures, highlighting the importance of stereochemistry in the synthesis process .
Molecular Structure Analysis
The molecular structure of (R)-quinuclidin-3-amine is characterized by its chiral center at the 3-position, which is crucial for its biological activity. The stereochemistry of this center plays a significant role in the compound's interaction with muscarinic receptors, as evidenced by the structure-activity relationship studies of related quinuclidine derivatives .
Chemical Reactions Analysis
(R)-quinuclidin-3-amine and its derivatives participate in various chemical reactions, including those with phenyl thionobenzoates. These reactions have been studied kinetically, revealing insights into the factors that govern reactivity, such as steric hindrance and the basicity of the amine. The reaction mechanisms have been explored, suggesting a concerted process where the expulsion of the leaving group is only slightly advanced in the rate-determining transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-quinuclidin-3-amine derivatives are influenced by their molecular structure. The steric effects and basicity of the tertiary amine group affect the compound's reactivity in chemical reactions. Additionally, the crystallization and X-ray analysis of enzymes involved in the reduction of 3-quinuclidinone to (R)-3-quinuclidinol provide insights into the molecular interactions and stability of these compounds .
科学研究应用
药物分析中的质谱
奎尼丁衍生物,包括 (R)-奎尼丁-3-胺,因其在药物分析中至关重要的质谱而受到研究。这些化合物以其抗抑郁和致幻特性而闻名,在质谱中表现出独特的碎裂模式和重排。这些知识对于开发这些生物活性化合物的灵敏分析方法至关重要(Vincze 等,1980)。
胆碱能受体研究
(R)-奎尼丁-3-胺异构体通过阻断中枢毒蕈碱和烟碱受体显示出显着的药理活性。这些发现与了解毒蕈碱受体的立体结构尤为相关,有助于研究中枢神经系统疾病和潜在治疗方法(Niu 等,1990)。
环境应用
已开发出浸渍有奎尼丁的活性炭,用于去除甲基碘气体,尤其是在核事故中。研究表明,这些炭,特别是在潮湿条件下,由于质子化反应的新机制而表现出优异的吸附能力。这项研究对环境安全和核事故响应具有重要意义(Ho 等,2019)。
化学反应性研究
奎尼丁与各种化合物的反应性一直是有机化学的研究课题。例如,探索了它与 O-Y-取代苯硫代苯甲酸酯的反应,突出了它由于空间位阻而比苄胺反应性较低。这项研究有助于我们了解胺在有机合成中的反应性(Yang 等,2015)。
非肽拮抗剂的开发
(R)-奎尼丁-3-胺衍生物在发现非肽物质 P 拮抗剂方面发挥了重要作用。这些化合物可以阻断物质 P 诱导的生理反应,从而深入了解小分子与肽受体的相互作用以及潜在的治疗应用(Lowe 等,1992)。
抗疟活性
新型奎尼丁衍生物已被评估其抗疟活性。由 3-氨基奎尼丁合成的席夫碱对恶性疟原虫表现出中等的抗疟活性,表明其在抗疟药物开发中的潜在用途(Sharma 等,2016)。
有机反应催化
基于奎尼丁的催化剂已被研究其在 Baylis-Hillman 反应中的作用,研究表明胺的碱性和其反应性之间存在直接相关性。这项研究增强了我们对催化剂效率和有机合成范围的理解(Aggarwal 等,2003)。
烟碱受体激动剂
含有奎尼丁的化合物已被开发为 α7 烟碱乙酰胆碱受体的部分激动剂。这些发现对于临床前模型中的认知改善具有重要意义,有助于开发治疗认知障碍的疗法(Hill 等,2017)。
新型功能聚合物
将奎尼丁基团掺入卡多聚酰亚胺和聚酰胺中,导致合成出具有高热性能和溶解性的聚合物。这些材料显示出作为聚酰胺酸酰亚胺化有效催化剂的希望,突出了其在工业应用中的潜力(Vygodskii 等,1996)。
属性
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123536-15-2 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)




![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)


![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)


![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)